molecular formula C22H21N3O4S B10880098 Ethyl 4-({2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Ethyl 4-({2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B10880098
M. Wt: 423.5 g/mol
InChI Key: GQDQSPUZLHMICY-UHFFFAOYSA-N
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Description

ETHYL 4-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, a benzoate ester, and a sulfanyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.

    Coupling with Benzoate Ester: The final step involves coupling the pyrimidine derivative with ethyl 4-aminobenzoate through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure product.

    Quality Control: Analytical methods like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy to ensure product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the pyrimidine ring.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

ETHYL 4-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound can bind to, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with metabolic or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE: shares similarities with other pyrimidine derivatives and benzoate esters, such as:

Uniqueness

  • Structural Features : The combination of the pyrimidine ring, sulfanyl group, and benzoate ester in ETHYL 4-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE provides unique chemical properties and reactivity.
  • Biological Activity : Its specific interactions with molecular targets may offer distinct therapeutic advantages over similar compounds.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 4-[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]benzoate

InChI

InChI=1S/C22H21N3O4S/c1-3-29-21(28)16-9-11-17(12-10-16)23-20(27)14(2)30-22-24-18(13-19(26)25-22)15-7-5-4-6-8-15/h4-14H,3H2,1-2H3,(H,23,27)(H,24,25,26)

InChI Key

GQDQSPUZLHMICY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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